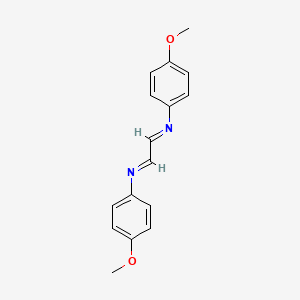
Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- is an organic compound with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol . It is also known by its IUPAC name, N,N’-Ethanediylidenebis[4-methoxybenzenamine] . This compound is characterized by the presence of two methoxy-substituted benzenamine groups connected by an ethanediylidene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- typically involves the condensation of 4-methoxybenzenamine with ethanedial (glyoxal) under acidic or basic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the synthesis include ethanol and methanol, and catalysts such as hydrochloric acid or sodium hydroxide are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base intermediates back to the original amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated benzenamines .
Scientific Research Applications
Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N’-1,2-ethanediylidenebis[2,4,6-trimethyl-: This compound has similar structural features but with additional methyl groups on the benzene rings.
Benzenamine, 4-methoxy-: A simpler compound with only one methoxy group on the benzene ring.
Uniqueness
Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- is unique due to its specific substitution pattern and the presence of the ethanediylidene bridge, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
24764-91-8 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N,N'-bis(4-methoxyphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)17-11-12-18-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
IRMGPOUTEGABKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















